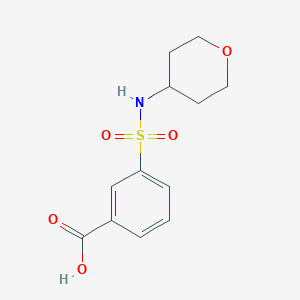![molecular formula C13H18FNO2 B7864049 N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B7864049.png)
N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine typically involves multiple steps, starting with the preparation of the core phenyl ring. Fluorination and methoxylation reactions are employed to introduce the respective functional groups. Subsequent reactions may include the formation of the oxan-4-amine structure through nucleophilic substitution or other suitable methods.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactors and purification techniques such as recrystallization or chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions: N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl ring to produce corresponding phenols or quinones.
Reduction: Reduction of the oxan-4-amine moiety to form amines or amides.
Substitution: Replacement of the fluorine or methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or halides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Phenols, quinones, and other oxidized derivatives.
Reduction: Amines, amides, and other reduced forms.
Substitution: Derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: In chemistry, N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine
N-[(3-fluoro-4-methoxyphenyl)methyl]propan-1-amine
N-[(3-fluoro-4-methoxyphenyl)methyl]butan-1-amine
Uniqueness: N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine stands out due to its specific structural features, which can influence its reactivity and biological activity
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-16-13-3-2-10(8-12(13)14)9-15-11-4-6-17-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBPKUWTNNLFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(oxan-4-yl)amino]benzoate](/img/structure/B7863971.png)

![N-[(4-ethylphenyl)methyl]oxan-4-amine](/img/structure/B7863995.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine](/img/structure/B7864000.png)
![N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine](/img/structure/B7864008.png)
![N-[(2,6-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B7864009.png)
![N-[(3-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7864015.png)
![3-[(Oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B7864022.png)



![N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7864050.png)

![N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B7864062.png)
